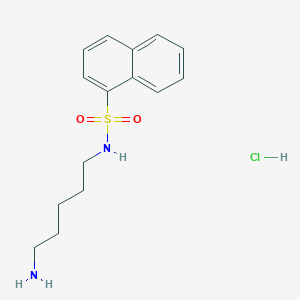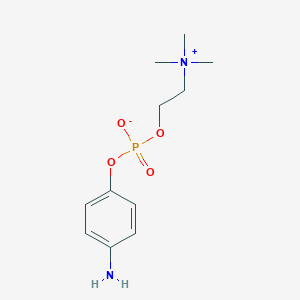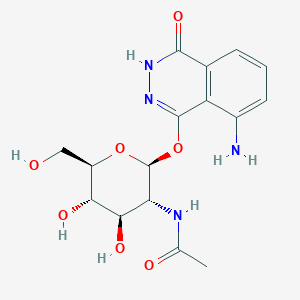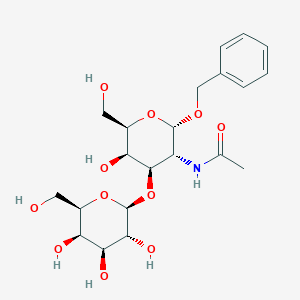
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Overview
Description
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is a benzyl derivative of 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, which is often used in structural studies on the Lewis lec antigen . This compound has a molecular formula of C21H31NO11 and a molecular weight of 473.47 g/mol .
Mechanism of Action
Target of Action
The primary target of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme . This enzyme plays a crucial role in the O-glycosylation process, which is essential for the proper functioning of many biological systems .
Mode of Action
This compound acts as a GalNAc-α-1-O-serine/theonine mimic . It functions as a competitive inhibitor of O-glycan chain extension by blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation .
Biochemical Pathways
The compound affects the O-glycosylation pathway . By inhibiting the β1,3-galactosyltransferase, it prevents the extension of O-glycan chains . This action can have significant downstream effects on various biological processes, including protein folding, stability, and function .
Result of Action
By inhibiting the β1,3-galactosyltransferase, this compound can suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . This indicates that the compound could potentially have therapeutic applications in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside acts as a substrate for UDP-GlcNAc:Gal1-beta-3GalNAc (GlcNAc-GalNAc)-6-beta-GlcNAc transferase and sialytransferase . It interacts with these enzymes to facilitate the transfer of N-acetylglucosamine (GlcNAc) residues to specific acceptor molecules .
Cellular Effects
It has been found to inhibit the incorporation of glucosamine into O-glycans, which can suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting glycosyltransferase, an enzyme that incorporates glucosamine into O-glycans . This inhibition can lead to a decrease in the biosynthesis of mucin, a type of protein that plays a crucial role in cellular signaling and protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside typically involves the glycosylation of benzyl alcohol with a protected sugar derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosylation reaction . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of glycosylation and protection-deprotection strategies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is used in various scientific research applications, including:
Medicine: Research involving this compound can contribute to the development of therapeutic agents targeting glycosylation pathways.
Industry: Its applications in industry are limited but can include the synthesis of specialized glycosylated compounds for research and development purposes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar in structure but lacks the beta-D-galactopyranosyl group.
2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-D-galactose: Another glycosylated derivative with different glycosidic linkages.
Uniqueness
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is unique due to its specific glycosidic linkages and the presence of both benzyl and acetamido groups. These structural features make it particularly useful in studying specific glycosylation patterns and their biological implications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDRTQFLXCNCAG-YOADDMFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415340 | |
| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-96-9 | |
| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


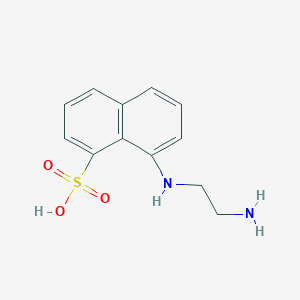

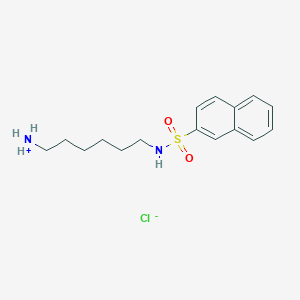
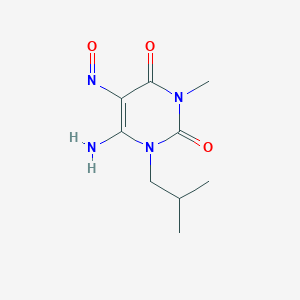
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)
![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)
